

"5-acetyl-1H-indole-2-carboxylic acid" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-acetyl-1H-indole-2-carboxylic acid

Cat. No.: B1282527

[Get Quote](#)

An In-Depth Technical Guide to **5-acetyl-1H-indole-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **5-acetyl-1H-indole-2-carboxylic acid**, a derivative of the indole-2-carboxylic acid scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules with significant biological activities.^[1] This guide covers the chemical identity, physicochemical properties, potential therapeutic applications, and relevant experimental methodologies associated with this compound and its structural class.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature.

IUPAC Name: **5-acetyl-1H-indole-2-carboxylic acid**^{[2][3]}

Synonyms: 5-ethanoyl-1H-indole-2-carboxylic acid^{[2][3]}

Below is a two-dimensional representation of the chemical structure, generated using the IUPAC name.

Caption: 2D Structure of **5-acetyl-1H-indole-2-carboxylic acid**.

Physicochemical and Biological Data

This section summarizes the key quantitative data for the target compound. While specific experimental data for **5-acetyl-1H-indole-2-carboxylic acid** is limited in publicly available literature, data for the parent scaffold and its derivatives provide critical context for its potential properties and activity.

Table 1: General Properties of 5-acetyl-1H-indole-2-carboxylic acid

Property	Value	Source
CAS Number	31380-57-1	[4]
Molecular Formula	C ₁₁ H ₉ NO ₃	[2][3]
Molecular Weight	203.19 g/mol	[1]
Appearance	Solid (presumed)	[1]
Purity	≥97% (Commercially available)	N/A

Table 2: Spectroscopic Data for Parent Compound (Indole-2-carboxylic acid)

This data for the unsubstituted parent compound provides a reference for interpreting spectra of its derivatives. The acetyl group at the C5 position would be expected to introduce specific signals.

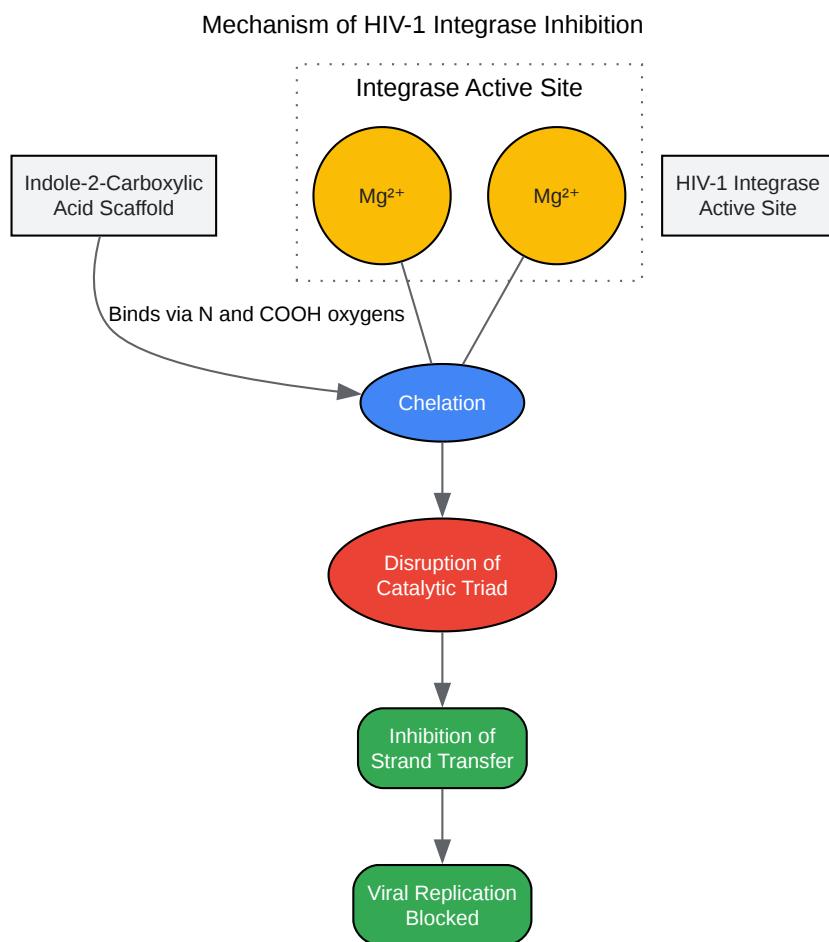
Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Note	Source
^1H NMR (DMSO-d ₆)	~13.0	broad s, 1H (COOH)	[5]
	~11.8	s, 1H (NH)	[5]
7.67	d, 1H (Ar-H)	[5]	
7.48	d, 1H (Ar-H)	[5]	
7.26	t, 1H (Ar-H)	[5]	
7.14	m, 2H (Ar-H)	[5]	
^{13}C NMR	160-180	Carbonyl (C=O)	[6]
IR (cm ⁻¹)	3500 - 2500	O-H stretch (broad)	[6]
~1710	C=O stretch	[6]	

Expected signals for **5-acetyl-1H-indole-2-carboxylic acid** would include a singlet around 2.5 ppm for the acetyl methyl protons (CH₃) and additional splitting in the aromatic region.

Table 3: Biological Activity of Related Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid scaffold is a key component in compounds targeting various diseases. The following table highlights the potent activity of analogs, suggesting the therapeutic potential of this chemical class.

Compound Class	Target	Activity Metric	Value Range	Source
1-Arylsulfonyl-5-(N-hydroxyacrylamido)indoles	HDAC 1, 2, 6	IC ₅₀	1.0 - 12.3 nM	[7][8]
1-Arylsulfonyl-5-(N-hydroxyacrylamido)indoles	Human Cancer Cell Lines (Hep3B, PC-3, etc.)	GI ₅₀	0.36 - 1.21 μM	[7][8]
Naphthyridine-containing INSTIs	HIV-1 Integrase (mutant variants)	IC ₅₀	Low nanomolar (nM)	[2]


Research Applications and Mechanism of Action

The indole-2-carboxylic acid core is a validated pharmacophore, particularly in the development of inhibitors for critical therapeutic targets.[1]

HIV-1 Integrase Inhibition

One of the most significant applications for this scaffold is in the design of HIV-1 integrase strand transfer inhibitors (INSTIs).[1] INSTIs are a cornerstone of modern antiretroviral therapy. [9]

Mechanism: The mechanism of action involves the chelation of two magnesium ions (Mg^{2+}) within the enzyme's catalytic active site.[1][9] The nitrogen atom of the indole ring and the oxygen atoms of the C2 carboxyl group are positioned to coordinate with these essential metal cofactors. This interaction disrupts the catalytic activity of the integrase enzyme, preventing it from inserting the viral DNA into the host cell's genome, thereby halting the viral replication cycle.[1]

[Click to download full resolution via product page](#)

Caption: Chelation of Mg^{2+} ions by the indole scaffold inhibits HIV-1 integrase.

Experimental Protocols

Detailed and reproducible experimental methods are critical for research and development. This section provides representative protocols for the chemical synthesis and biological evaluation relevant to **5-acetyl-1H-indole-2-carboxylic acid**.

Representative Chemical Synthesis

While a specific published synthesis for **5-acetyl-1H-indole-2-carboxylic acid** was not identified, a plausible and robust route can be designed based on established methods for analogous structures, such as the Reissert indole synthesis followed by hydrolysis. The general workflow involves creating the indole ring system and then modifying its functional groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Acetyl-1H-indole-2-carboxylic Acid|CAS 31380-57-1 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pschemicals.com [pschemicals.com]
- 4. 31380-57-1|5-Acetyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. ["5-acetyl-1H-indole-2-carboxylic acid" chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282527#5-acetyl-1h-indole-2-carboxylic-acid-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com